molecular formula C15H12N2O4 B012034 6,9-Dimethoxyphenazine-1-carboxylic acid CAS No. 103942-91-2

6,9-Dimethoxyphenazine-1-carboxylic acid

Cat. No.: B012034
CAS No.: 103942-91-2
M. Wt: 284.27 g/mol
InChI Key: YNCYUUDRITZLAM-UHFFFAOYSA-N
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Description

6,9-Dimethoxyphenazine-1-carboxylic acid is a chemically engineered phenazine derivative designed for advanced research applications. This compound builds upon the core phenazine-1-carboxylic acid (PCA) scaffold, a well-characterized natural product from Pseudomonas species known for its potent redox activity and diverse biological properties . The strategic addition of methoxy groups at the 6 and 9 positions is designed to fine-tune the molecule's electronic characteristics, solubility, and interaction with biological targets, making it a valuable tool for probing new areas of chemical and biological research. Key Research Areas & Potential Mechanisms: Antimicrobial & Antifungal Research: Like its parent compound PCA, this derivative may serve as a lead structure in the study of novel anti-infective agents . Phenazine-1-carboxylic acid's mode of action is associated with the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress in microbial cells . Researchers can utilize this dimethoxy analogue to investigate how specific substituents influence these redox properties and antimicrobial efficacy. Anticancer & Bioelectrochemical Studies: The phenazine core is recognized as a privileged scaffold in drug discovery due to its ability to interact with multiple biological targets . Related phenazine compounds have demonstrated selective toxicity against cancer cell lines, such as myeloid leukemia cells . Furthermore, PCA has been shown to act as an efficient electron shuttle in microbial systems, significantly boosting the extracellular electron transfer (EET) rate in bioelectrochemical cells . This derivative provides a tailored molecule for studying structure-activity relationships in these fields. Chemical Biology & Probe Development: The carboxylic acid functional group offers an excellent handle for further synthetic diversification via amide coupling or Curtius rearrangement . This allows researchers to create a focused library of compounds for screening against various enzymes, cellular receptors, or in phenotypic assays, aiding in the discovery of new biological probes. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

6,9-dimethoxyphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYUUDRITZLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587520
Record name 6,9-Dimethoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103942-91-2
Record name 6,9-Dimethoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The Jourdan-Ullmann coupling, followed by sodium borohydride-mediated reductive cyclization, offers a modular pathway to phenazine-1-carboxylic acid (PCA) derivatives. For 6,9-dimethoxyphenazine-1-carboxylic acid, the synthesis begins with 2-bromo-3-nitrobenzoic acid and methoxy-substituted anilines (e.g., 4-methoxyaniline and 3-methoxyaniline). The reaction proceeds via a copper-catalyzed coupling to form nitro-substituted intermediates, which undergo reductive cyclization to yield the phenazine core.

Critical Reaction Conditions:

  • Catalyst System: Copper(I) chloride (0.1 equiv) and copper powder (0.05 equiv).

  • Solvent: 2,3-Butanediol and N-ethylmorpholine as base.

  • Temperature: 70°C for 17 hours.

Regioselective Methoxy Substitution

To install methoxy groups at positions 6 and 9, the starting anilines must bear methoxy substituents at positions that align with the phenazine numbering post-cyclization. For example:

  • 4-Methoxyaniline directs methoxy to position 9 after cyclization.

  • 3-Methoxyaniline directs methoxy to position 6.

Intermediate Isolation:
Post-coupling, the nitro intermediate is treated with sodium borohydride in aqueous sodium hydroxide at 70°C, triggering reductive cyclization. The crude product is purified via silica gel chromatography (dichloromethane:methanol).

Yield Considerations:

  • Analogous PCA derivatives (e.g., 7-fluorophenazine-1-carboxylic acid) achieve 39% yield under similar conditions.

  • Methoxy groups may slightly reduce yield due to steric and electronic effects during cyclization.

One-Pot Condensation of Substituted Catechols and Diamines

Patent-Based Methodology (US6242602B1)

A one-pot synthesis from substituted catechols and 1,2-diaminoaryl compounds provides an alternative route. For 6,9-dimethoxy substitution:

  • Catechol Component: 3,6-Dimethoxycatechol.

  • Diamine Component: 1,2-Diaminobenzoic acid (to introduce carboxylic acid at position 1).

Reaction Conditions:

  • Solvent: Methanol or ethanol.

  • Oxidation: Post-condensation, the dihydrophenazine intermediate is oxidized to phenazine using sodium persulfate.

Advantages:

  • Avoids multi-step isolation.

  • Scalable for bulk synthesis.

Limitations:

  • Requires precise stoichiometry to prevent side products.

  • Oxidation must be carefully controlled to preserve methoxy groups.

Comparative Analysis of Synthetic Routes

Parameter Jourdan-Ullmann Route One-Pot Condensation
Step Economy 3–4 linear stepsSingle pot
Yield 39–94% (analogues)Not reported (patent)
Regioselectivity Control High (via aniline substitution)Moderate (depends on catechol)
Purification Complexity Column chromatography requiredFiltration and washing

Challenges in Synthesis and Optimization

Steric and Electronic Effects of Methoxy Groups

Methoxy groups are electron-donating, potentially slowing electrophilic aromatic substitution during cyclization. Steric hindrance at positions 6 and 9 may also reduce reaction efficiency.

Carboxylic Acid Stability

The carboxylic acid group at position 1 is susceptible to decarboxylation under high-temperature or strongly acidic/basic conditions. Neutral pH and mild temperatures (≤70°C) are recommended.

Oxidation Sensitivity

In the one-pot method, over-oxidation of the dihydrophenazine intermediate can lead to side products. Sodium persulfate in controlled amounts (15 μL of 100 mM solution) ensures selective oxidation .

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethoxyphenazine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:
Research indicates that phenazine derivatives, including 6,9-dimethoxyphenazine-1-carboxylic acid, exhibit significant fungicidal properties. PCA has been registered as a fungicide against rice sheath blight in China. Modifications to the carboxyl group of PCA have resulted in compounds with enhanced fungicidal activities against pathogens like Rhizoctonia solani and Fusarium graminearum .

Biocontrol Agents:
Phenazines are produced by plant growth-promoting rhizobacteria (PGPR) and play a crucial role in biological control of soil-borne pathogens. The ability of these compounds to promote plant growth while protecting against pathogens makes them valuable in sustainable agriculture .

Medical Applications

Antifungal and Antibacterial Properties:
Phenazine derivatives demonstrate broad-spectrum antifungal and antibacterial activities. For instance, phenazine-1-carboxamide (a related compound) has shown strong antagonistic effects against various fungal phytopathogens . This suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.

Osteogenic Activity:
Recent studies have highlighted the osteogenic potential of PCA. It has been shown to induce osteoblastic differentiation in mouse preosteoblast cell lines, increasing the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin . This property could be explored for developing treatments for bone-related disorders.

Adipogenic Differentiation:
PCA also influences adipocyte differentiation in mesenchymal stem cells (MSCs). Treatment with PCA resulted in significant morphological changes indicative of adipogenesis, suggesting potential applications in obesity research and metabolic disorder treatments .

Biotechnological Applications

Microbial Fuel Cells:
Phenazines serve as electron acceptors and donors in microbial fuel cells (MFCs). Their ability to facilitate electron transfer makes them suitable for enhancing the efficiency of bioenergy production .

Biosensors:
The electrochemical properties of phenazines can be harnessed for developing environmental sensors and biosensors. Their sensitivity to various environmental changes positions them as promising candidates for real-time monitoring applications .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeObserved EffectsReference
FungicidalRhizoctonia solaniEC50 = 4.35 mg/L
AntifungalFusarium graminearumEC50 = 8.30 mg/L
OsteogenicMC3T3-E1 preosteoblastsInduces ALP activity and osteogenic gene expression
AdipogenicC3H10T1/2 mesenchymal cellsInduces Oil Red O-positive cells
Electron TransferMicrobial Fuel CellsEnhances electron transfer efficiency

Mechanism of Action

The mechanism of action of 6,9-Dimethoxyphenazine-1-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. This property makes it effective in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6,9-dimethoxyphenazine-1-carboxylic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reported applications.

Diphenylamine Analogs

Diphenylamine derivatives, such as tofenamic acid (a nonsteroidal anti-inflammatory drug), share structural motifs with phenazines but lack the fused tricyclic core. Tofenamic acid’s activity is linked to its carboxylic acid group and aromatic substitution patterns, similar to this compound. However, the phenazine scaffold confers enhanced π-π stacking and redox activity, which are absent in diphenylamines .

Dimethoxy-Substituted Isoquinoline Derivatives

Compounds like ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) feature methoxy groups on isoquinoline rings. These molecules differ from this compound in their bicyclic structure and lack of a carboxylic acid group. The isoquinoline derivatives are primarily studied for their neurological and antimicrobial activities, whereas phenazines are explored for broader redox applications .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid, a phenolic compound with a carboxylic acid group, shares functional group similarities but lacks the fused aromatic system. Its biological activity (e.g., antioxidant, anti-inflammatory) stems from catechol and acrylic acid moieties.

Data Tables: Key Structural and Functional Comparisons

Compound Core Structure Substituents Key Properties/Applications
This compound Phenazine 6-OCH₃, 9-OCH₃, 1-COOH Redox activity, antimicrobial potential
Tofenamic acid Diphenylamine 2-CH₃, 3-COOH Anti-inflammatory, COX inhibition
Ethyl 6,7-dimethoxyisoquinoline (6d) Isoquinoline 6-OCH₃, 7-OCH₃, ethyl ester Neurological modulation
Caffeic acid Cinnamic acid derivative 3,4-diOH, acrylic acid Antioxidant, dietary supplement

Research Findings and Mechanistic Insights

  • Biological Activity: Phenazine derivatives exhibit microbial biofilm inhibition due to redox cycling, a mechanism less prominent in isoquinoline or diphenylamine analogs .
  • Synthetic Utility : The carboxylic acid group in this compound allows derivatization into salts or amides, akin to strategies used for caffeic acid esters in drug delivery .

Limitations and Knowledge Gaps

The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Key gaps include:

  • Experimental data on solubility, stability, and toxicity.
  • Direct comparisons of antimicrobial efficacy against isoquinoline or diphenylamine derivatives.
  • Spectroscopic or computational studies elucidating electronic interactions.

Biological Activity

6,9-Dimethoxyphenazine-1-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a phenazine derivative characterized by two methoxy groups at positions 6 and 9 and a carboxylic acid functional group at position 1. Its chemical structure can be represented as follows:

C15H15N2O4\text{C}_{15}\text{H}_{15}\text{N}_2\text{O}_4

This structure is crucial for its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that phenazine derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) in the range of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) when compared to other phenazine compounds .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)16
Escherichia coli32
Pseudomonas aeruginosa64

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrates potent activity against acute myeloid leukemia (AML) cells, with effective concentrations (EC50) significantly lower than those required for normal cells. Research indicates that the compound induces apoptosis through the mitochondrial intrinsic pathway by activating caspase-3 and downregulating Bcl-2 proteins .

Table 2: Cytotoxic Activity of this compound

Cancer Cell LineEC50 (nM)
Acute Myeloid Leukemia (AML)40
Acute Promyelocytic Leukemia50
Breast Cancer (MDA-MB-231)458.6
Lung Cancer (A549)488.7

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure of phenazines allows them to intercalate into DNA, disrupting replication and transcription processes.
  • Production of Reactive Oxygen Species (ROS) : The compound generates ROS upon reduction, leading to oxidative stress in bacterial and cancer cells.
  • Inhibition of Topoisomerases : This inhibition prevents DNA unwinding necessary for replication and transcription.
  • Metal Chelation : The ability to chelate metal ions may disrupt essential metal-dependent enzymatic processes within microbial cells .

Case Studies

A significant study demonstrated that phenazine derivatives effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The study highlighted that the presence of methoxy groups enhances the compound's ability to disrupt biofilms compared to non-methoxylated phenazines .

Another investigation focused on the role of this compound in inducing apoptosis in leukemia cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treated cells exhibited increased sub-G1 populations indicative of apoptosis .

Q & A

Q. What are the established synthetic routes for 6,9-Dimethoxyphenazine-1-carboxylic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between substituted aromatic precursors. For example, phenazine derivatives are often synthesized via oxidative cyclization of diamine intermediates or coupling reactions using metal catalysts. A key study optimized yields (up to 68%) by varying solvents (e.g., DMF vs. THF), reaction temperatures (80–120°C), and catalyst systems (e.g., Pd/C or CuI) . To systematically optimize conditions, employ orthogonal experimental design (e.g., L9 orthogonal array) to test variables like solvent polarity, molar ratios, and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .

Q. Analytical Techniques Table

TechniqueApplicationExample ConditionsReference
IR SpectroscopyFunctional group identificationKBr pellet, 400–4000 cm⁻¹ range
UV-VisConjugation and electronic structure analysisλmax 270–320 nm in methanol
Elemental AnalysisPurity validation (C, H, N, O)Combustion at 950°C, ±0.3% error margin

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy : Confirms methoxy (C-O-C stretch at ~1250 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) groups .
  • UV-Vis Spectroscopy : Identifies π-π* transitions in the phenazine core (λmax ~300 nm); shifts indicate substituent effects .
  • 1H/13C NMR : Resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). Use deuterated DMSO for solubility .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C15H12N2O4: 285.0875) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to identify tautomeric shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives by mapping proton-carbon correlations .
  • HPLC-PDA : Detect impurities (>95% purity threshold) using a C18 column (acetonitrile/water gradient, 1 mL/min flow) .

Q. What experimental designs are suitable for optimizing the stability of this compound under varying environmental conditions?

Methodological Answer: Use factorial design to evaluate degradation kinetics under stressors:

  • Variables : Temperature (25–60°C), pH (3–9), light exposure (UV vs. dark).
  • Response Metrics : HPLC-determined half-life (t1/2) and degradation products.
  • Analysis : ANOVA identifies significant factors (e.g., pH > temperature for hydrolysis). For photostability, conduct experiments in quartz cells with UVB lamps (310 nm) .

Q. How can reactor design principles improve the scalability of this compound synthesis?

Methodological Answer: For scale-up, consider:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization). Optimize residence time (10–30 min) and pressure (1–5 bar) .
  • Membrane Separation : Purify intermediates using nanofiltration (MWCO 200–500 Da) to remove unreacted precursors .
  • Kinetic Modeling : Fit rate data (e.g., pseudo-first-order kinetics) to predict yields at larger volumes .

Data Contradiction Case Study
A 2023 study reported conflicting UV-Vis λmax values (290 vs. 315 nm) for a nitro-substituted analog. Resolution involved:

Reproducibility Checks : Verify synthetic conditions (e.g., trace oxygen causing oxidation).

TD-DFT Calculations : Simulate electronic transitions to align with experimental λmax .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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